Hydrogen phosphate

Description

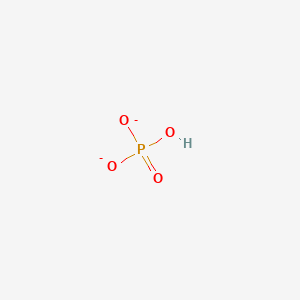

Structure

3D Structure

Properties

CAS No. |

29505-79-1 |

|---|---|

Molecular Formula |

H2O4P- |

Molecular Weight |

96.987 g/mol |

IUPAC Name |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)([O-])[O-] |

Canonical SMILES |

OP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

hydrogen phosphate chemical formula and structure

An In-depth Technical Guide to Hydrogen Phosphate (B84403): Chemical Formula, Structure, and Experimental Protocols

Introduction

Hydrogen phosphate is a term for anions derived from phosphoric acid (H₃PO₄) through the loss of one or more protons. These ions are fundamental in chemistry and biology, playing crucial roles in buffering systems, biochemical energy transfer, and as structural components of nucleic acids.[1][2] This guide provides a detailed overview of the two primary forms of this compound: dithis compound and monothis compound, focusing on their chemical formulas, structures, and relevant experimental methodologies.

Chemical Formula and Nomenclature

The term "this compound" can refer to two distinct ionic species, which are sequential conjugate bases of phosphoric acid.[3]

-

Dithis compound: Formed by the loss of one proton from phosphoric acid, this monovalent anion has the chemical formula [H₂PO₄]⁻ .[4][5][6]

-

Monothis compound (or this compound): Formed by the loss of two protons from phosphoric acid, this divalent anion has the chemical formula [HPO₄]²⁻ .[1][2][7][8] It is the conjugate base of dithis compound.[4][7][8]

Chemical Structure

Both this compound ions feature a central phosphorus atom tetrahedrally coordinated to four oxygen atoms.[2][4][8] The key distinction lies in the number of attached hydrogen atoms.

-

Dithis compound ([H₂PO₄]⁻): The central phosphorus atom is bonded to two hydroxyl (-OH) groups and two oxygen atoms, one of which carries the negative charge.[4][5]

-

Monothis compound ([HPO₄]²⁻): The central phosphorus atom is bonded to one hydroxyl (-OH) group and three oxygen atoms, with the negative charge delocalized among the oxygen atoms.[1][2][8]

The structure of these ions allows for significant hydrogen bonding, which contributes to the high water solubility of their corresponding salts.[1]

Quantitative Physicochemical Data

The properties of this compound ions are critical for their function, particularly in biological and chemical buffering systems. The acid-base equilibria are governed by the dissociation constants (pKa) of phosphoric acid.

| Property | Dithis compound ([H₂PO₄]⁻) | Monothis compound ([HPO₄]²⁻) | Unit | Reference(s) |

| Molar Mass | 96.987 | 95.979 | g/mol | [5][9] |

| pKa Values (of Conjugate Acid at 25°C) | ||||

| pKa₁ (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺) | 2.14 | - | [5] | |

| pKa₂ (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) | 7.20 | 7.20 | [5] | |

| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | - | 12.37 | [5] | |

| Structural Parameters | ||||

| P-O Bond Length | ~1.53 | ~1.53 | Å | [10] |

| O-P-O Bond Angle | ~109.5 | ~109.5 | Degrees | [11] |

Table 1: Summary of Quantitative Data for this compound Ions.

The pKa₂ value of 7.20 is particularly significant as it is very close to physiological pH (~7.4), making the H₂PO₄⁻ / HPO₄²⁻ pair the primary intracellular phosphate buffer system.[4][8]

Experimental Protocols

Synthesis of a this compound Salt

This compound salts are typically prepared by the neutralization of phosphoric acid with a suitable base. The final product depends on the stoichiometry of the reactants.

Protocol: Preparation of Disodium (B8443419) this compound (Na₂HPO₄)

-

Reaction Setup: Prepare a solution of phosphoric acid (H₃PO₄) of a known concentration in a beaker placed on a magnetic stirrer.

-

Neutralization: Slowly add a standardized solution of sodium hydroxide (B78521) (NaOH) to the phosphoric acid solution while monitoring the pH. The reaction is as follows: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O[12][13]

-

Endpoint Determination: The addition of NaOH is continued until the pH of the solution stabilizes around 9.8. At this pH, the monothis compound ion ([HPO₄]²⁻) is the predominant species.[3]

-

Crystallization: Concentrate the resulting solution by heating to induce crystallization.[14] Allow the solution to cool slowly to form crystals of disodium this compound.

-

Isolation and Drying: Filter the crystals from the mother liquor using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water and then dry them in an oven or desiccator to a constant weight.

Analytical Determination of Phosphate Concentration

The ascorbic acid method is a widely used colorimetric technique for determining the concentration of orthophosphate in a sample.

Protocol: Ascorbic Acid Method (Molybdenum Blue Method)

This method relies on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[15] This complex is then reduced by ascorbic acid to form a intensely blue-colored complex, the absorbance of which is proportional to the phosphate concentration.[15][16]

-

Sample Preparation: If necessary, digest the sample to convert all forms of phosphorus to orthophosphate. Filter the sample to remove any particulate matter.

-

Reagent Preparation:

-

Combined Reagent: Prepare a solution containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid in a sulfuric acid medium.

-

-

Reaction:

-

Add a precise volume of the combined reagent to a known volume of the sample (and to a series of standard phosphate solutions for calibration).

-

Mix thoroughly and allow the color to develop for a specific time period (e.g., 10-30 minutes) at room temperature.

-

-

Spectrophotometric Measurement:

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known phosphate concentrations.

-

Determine the phosphate concentration of the sample by interpolating its absorbance on the calibration curve.[16]

-

Conclusion

The this compound ions, [H₂PO₄]⁻ and [HPO₄]²⁻, are central to a vast range of chemical and biological processes. Their structure, characterized by a tetrahedral phosphate core, and their acid-base properties make them effective buffers near neutral pH. The well-established protocols for their synthesis and quantification enable precise control and analysis in research and industrial applications, from the formulation of pharmaceutical salts to environmental water quality testing.

References

- 1. This compound Formula [softschools.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Phosphate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Dithis compound - Wikipedia [en.wikipedia.org]

- 6. Dihydrogenphosphate | H2O4P- | CID 1003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Monothis compound - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | HO4P-2 | CID 3681305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Sodium this compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 13. Sodium this compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 14. youtube.com [youtube.com]

- 15. asdlib.org [asdlib.org]

- 16. canterbury.ac.nz [canterbury.ac.nz]

- 17. helda.helsinki.fi [helda.helsinki.fi]

thermodynamic properties of sodium hydrogen phosphate

An In-Depth Technical Guide to the Thermodynamic Properties of Sodium Hydrogen Phosphate (B84403)

Introduction

Disodium (B8443419) hydrogen phosphate (Na₂HPO₄), also known as sodium phosphate dibasic, is an inorganic compound with significant applications in research, drug development, and various industrial processes. Its utility often stems from its buffering capacity, solubility, and specific thermodynamic characteristics. This technical guide provides a comprehensive overview of the core , detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format for researchers, scientists, and drug development professionals.

Thermodynamic Properties of Sodium this compound

The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in different environments. The key thermodynamic parameters for sodium this compound are summarized below.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Compound | Formula | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) |

| Sodium this compound (anhydrous) | Na₂HPO₄ | -1754.8 ± 2.1 | -419.4 ± 0.5[1][2] |

| Sodium this compound Hexahydrate | Na₂HPO₄·6H₂O | -3516.5 | Not Available |

| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | -5298 | Not Available |

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Compound | Formula | S° (J/mol·K) | S° (cal/mol·K) |

| Sodium this compound (anhydrous) | Na₂HPO₄ | 150.5 | 35.97[3] |

| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | 636 | Not Available |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

Molar heat capacity is the amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin.

| Compound | Formula | Cp (J/mol·K) |

| Sodium this compound Dodecahydrate | Na₂HPO₄·12H₂O | 645 |

Table 4: Solubility of Sodium this compound Dodecahydrate in Water

The solubility of sodium this compound is highly dependent on temperature.[4]

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 1.63[5] |

| 10 | 3.9[5] |

| 20 | 7.66[5] |

| 25 | 12.14[5] |

| 30 | 24.2[5] |

| 40 | 55.1[5] |

| 50 | 80.2[5] |

| 60 | 82.9[5] |

| 80 | 92.4[5] |

| 100 | 104.1[5] |

Table 5: Dissociation Constants of Phosphoric Acid

The behavior of sodium this compound in aqueous solution is governed by the dissociation equilibria of phosphoric acid (H₃PO₄). The this compound ion (HPO₄²⁻) is the conjugate base of the dithis compound ion (H₂PO₄⁻) and the conjugate acid of the phosphate ion (PO₄³⁻). The acid dissociation constants (Ka) and their corresponding pKa values at 25°C are provided below.

| Equilibrium | Ka | pKa |

| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 7.5 × 10⁻³ | ~2.12 |

| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 6.2 × 10⁻⁸ | ~7.21 |

| HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 4.2 × 10⁻¹³ | ~12.38 |

Experimental Protocols

The determination of thermodynamic properties requires precise and controlled experimental techniques. The primary methods used for sodium this compound are detailed below.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a technique used to measure the heat of dissolution or reaction in a liquid. The standard heats of formation for sodium phosphates have been determined using this method.[1][2]

Methodology:

-

Calorimeter Setup: A solution calorimeter, often a Dewar flask or a more sophisticated instrument like a C80 SETARAM calorimeter, is used to minimize heat exchange with the surroundings.[6]

-

Sample Preparation: A precisely weighed amount of the sodium phosphate salt is placed in a sealed ampoule.

-

Solvent Introduction: A known volume of a suitable solvent (e.g., aqueous HCl or H₃PO₄ solutions) is placed in the calorimeter, and its temperature is allowed to stabilize.[6]

-

Reaction Initiation: The ampoule is broken, and the salt dissolves in the solvent.

-

Temperature Measurement: The change in temperature of the solution is carefully monitored over time.

-

Calculation: The heat of solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

-

Hess's Law Application: To determine the standard enthalpy of formation, a series of dissolution and mixing experiments are performed using a reaction scheme involving related compounds with known enthalpies of formation (e.g., aqueous NaOH and H₃PO₄).[1][2] By applying Hess's Law, the enthalpy of formation of the target compound can be calculated.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data can then be used to calculate the standard molar entropy.

Methodology:

-

Calorimeter Setup: An adiabatic calorimeter is designed to keep the sample under vacuum and surrounded by a shield whose temperature is maintained to be very close to that of the sample, thus preventing heat loss.

-

Sample Loading: A known mass of the sodium phosphate sample is placed in the calorimeter.

-

Heating: The sample is cooled to a very low temperature (e.g., near absolute zero). Electrical energy is then supplied to the sample in small, known increments to raise its temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured after each energy input.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature by dividing the amount of heat added by the measured temperature rise (Cp = q/ΔT).

-

Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature.

Visualizations

Dissociation of Phosphoric Acid

The following diagram illustrates the stepwise dissociation of phosphoric acid, which is fundamental to understanding the behavior of phosphate buffers, including sodium this compound.

Caption: Stepwise dissociation of phosphoric acid in an aqueous solution.

Experimental Workflow for Solution Calorimetry

This diagram outlines the typical workflow for determining the enthalpy of formation using solution calorimetry.

References

- 1. Standard heats of formation of NaH2PO4, Na2HPO4 and Na3PO4 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Standard heats of formation of NaH2PO4, Na2HPO4 and Na3PO4 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sodium this compound dodecahydrate [chemister.ru]

- 6. Standard enthalpy of formation of disodium this compound hexahydrate and sodium diphosphate-Science-Chemical Encyclopedia-lookchem [lookchem.com]

Crystal Structure of Potassium Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium hydrogen phosphate (B84403), a compound of significant interest in various scientific and industrial fields, including drug development, due to its buffering capacity and role in biological systems. This document distinguishes between the two common forms, monopotassium dihydrogen phosphate (KH₂PO₄) and dipotassium (B57713) this compound (K₂HPO₄), presenting their crystallographic data, experimental protocols for structure determination, and a visualization of the analytical workflow.

Introduction to Potassium Hydrogen Phosphates

Potassium hydrogen phosphates are a group of inorganic salts that exist in two primary forms: monopotassium dithis compound (KH₂PO₄), also known as KDP, and dipotassium this compound (K₂HPO₄), also known as DKP. The presence of one or two potassium ions significantly influences their chemical and physical properties, including their crystal structures. KDP is widely recognized for its piezoelectric and nonlinear optical properties, while DKP is extensively used as a buffering agent and a nutrient in cell culture media. A thorough understanding of their crystal structures is paramount for controlling their properties and optimizing their applications.

Crystal Structure of Monopotassium Dithis compound (KH₂PO₄)

Monopotassium dithis compound is known to crystallize in several polymorphic forms, with the tetragonal and monoclinic phases being the most extensively studied.

Tetragonal Phase (Paraelectric)

At ambient temperature and pressure, KH₂PO₄ adopts a tetragonal crystal structure. This phase is paraelectric and transitions to a ferroelectric orthorhombic phase at low temperatures.

Monoclinic Phase

A monoclinic phase of KH₂PO₄ has also been reported, providing a different packing arrangement of the ions.[1]

Orthorhombic Phase (Ferroelectric)

Below its Curie temperature, KH₂PO₄ undergoes a phase transition to an orthorhombic ferroelectric phase.

Table 1: Crystallographic Data for Monopotassium Dithis compound (KH₂PO₄)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Tetragonal | I-42d | 7.453 | 7.453 | 6.975 | 90 | 90 | 90 | [2] |

| Monoclinic | P2₁/c | 6.20 | 4.56 | 14.49 | 90 | 92.03 | 90 | [1] |

| Orthorhombic | Fdd2 | 6.88 | 10.48 | 10.51 | 90 | 90 | 90 | [3] |

Crystal Structure of Dipotassium this compound (K₂HPO₄)

Characterization of the crystal structure of dipotassium this compound is more complex due to its highly hygroscopic nature, readily forming hydrates.[4][5] While data on the anhydrous form is limited, the trihydrate has been well-characterized.

Anhydrous Dipotassium this compound (K₂HPO₄)

Dipotassium this compound Trihydrate (K₂HPO₄·3H₂O)

The trihydrate of dipotassium this compound has been studied, and its crystal structure has been determined from X-ray powder diffraction data.[7]

Table 2: Crystallographic Data for Dipotassium this compound Trihydrate (K₂HPO₄·3H₂O)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Orthorhombic | Pbca | 7.7882 | 13.838 | 13.833 | 90 | 90 | 90 | [7] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of potassium hydrogen phosphates relies primarily on X-ray and neutron diffraction techniques. The following provides a generalized overview of the methodologies employed.

Synthesis and Crystal Growth

Monopotassium Dithis compound (KH₂PO₄): Single crystals of KH₂PO₄ are typically grown from aqueous solutions by methods such as slow evaporation or temperature reduction.[8] The process involves preparing a saturated solution of KH₂PO₄ in deionized water at an elevated temperature and then slowly cooling it or allowing the solvent to evaporate, leading to the formation of single crystals.

Dipotassium this compound (K₂HPO₄): Due to its hygroscopic nature, obtaining single crystals of anhydrous K₂HPO₄ is challenging. The synthesis of K₂HPO₄ involves the neutralization of phosphoric acid with potassium hydroxide.[9] The resulting salt is typically a white, deliquescent powder.[4][5] Growth of the trihydrate crystals can be achieved from aqueous solutions under controlled humidity conditions.

X-ray Diffraction (XRD)

4.2.1. Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice through computational methods.

4.2.2. Powder X-ray Diffraction:

-

Sample Preparation: The crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites. For hygroscopic materials like K₂HPO₄, sample preparation and data collection should be performed under a dry atmosphere.

-

Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. Phase identification is performed by comparing the experimental pattern to databases of known materials. For quantitative analysis and structure refinement, the Rietveld method is employed.[10]

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms within the crystal structure, which is crucial for understanding the hydrogen bonding networks in potassium hydrogen phosphates.[6] The experimental setup is analogous to X-ray diffraction, but a neutron beam from a nuclear reactor or spallation source is used instead of X-rays.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a potassium this compound sample using powder X-ray diffraction.

Conclusion

The crystal structures of monopotassium dithis compound (KH₂PO₄) in its various polymorphic forms are well-documented, providing a solid foundation for understanding its physical and chemical properties. In contrast, the crystal structure of anhydrous dipotassium this compound (K₂HPO₄) remains less defined in the scientific literature, likely due to its hygroscopic nature. The trihydrate form (K₂HPO₄·3H₂O), however, has been structurally characterized. The primary techniques for elucidating these structures are single-crystal and powder X-ray diffraction, with neutron diffraction offering critical insights into the positions of hydrogen atoms. The provided methodologies and workflow offer a guide for researchers in the structural analysis of these and similar compounds, which is essential for their application in drug development and other scientific disciplines.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 16788-57-1 Dipotassium this compound [yixinchemical.com]

- 5. himedialabs.com [himedialabs.com]

- 6. webqc.org [webqc.org]

- 7. Crystal structure of K2HPO4 .3 H2O from laboratory powder data [xray.cz]

- 8. researchgate.net [researchgate.net]

- 9. DIPOTASSIUM this compound - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Hydrogen Phosphate: Bonding, Molecular Geometry, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical bonding, molecular geometry, and biological significance of the hydrogen phosphate (B84403) ion (HPO₄²⁻). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for structural determination, and visualizes a critical signaling pathway involving hydrogen phosphate.

Introduction to this compound

The this compound anion, [HPO₄]²⁻, is a crucial polyatomic ion derived from the second deprotonation of phosphoric acid (H₃PO₄). It plays a vital role in numerous biochemical processes, including energy metabolism, DNA and RNA structure, and cellular signaling. Understanding the precise bonding characteristics and three-dimensional structure of this ion is fundamental to comprehending its function in biological systems.

Bonding and Molecular Geometry

The this compound ion consists of a central phosphorus atom covalently bonded to four oxygen atoms. One of these oxygen atoms is protonated, giving the ion its characteristic hydrogen and a 2- net charge. The bonding within the ion is a hybrid of covalent and ionic character due to the significant electronegativity difference between phosphorus and oxygen.

The molecular geometry of the this compound ion is tetrahedral, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has four bonding electron pairs and no lone pairs, leading to a tetrahedral arrangement of the oxygen atoms around the central phosphorus atom. This geometry minimizes the electrostatic repulsion between the electron pairs, resulting in a stable configuration.

Lewis Structure and VSEPR Theory

The Lewis structure of the this compound ion shows the central phosphorus atom forming single bonds with three oxygen atoms and a single bond with a hydroxyl group (-OH). Two of the non-protonated oxygen atoms carry a formal negative charge. Resonance structures can be drawn to show the delocalization of these negative charges across the three non-protonated oxygen atoms.

Applying VSEPR theory, the four electron domains (four single bonds) around the central phosphorus atom arrange themselves in a tetrahedral geometry to be as far apart as possible. This results in an approximate bond angle of 109.5° between the oxygen atoms.

dot

Caption: Lewis structure of the this compound ion.

Quantitative Data on Molecular Geometry

The precise bond lengths and angles of the this compound ion can be determined experimentally. The following tables summarize crystallographic data from studies on hydrated this compound salts.

| Bond | Bond Length (Å) | Source |

| P-O(H) | 1.608(6) | [1] |

| P-O | 1.50 - 1.57 | [2] |

| P-O (mean) | ~1.53 | [3] |

Table 1: Experimentally determined P-O bond lengths in this compound-containing compounds.

| Angle | Angle (degrees) | Source |

| O-P-O | ~109.5 (idealized) | |

| H-O-H (in water of hydration) | 105.4 - 106.6 | [4] |

Table 2: Experimentally determined bond angles in and around the this compound ion.

Experimental Protocols for Structural Determination

The determination of the precise molecular geometry of the this compound ion relies on sophisticated analytical techniques. The two primary methods employed are Single-Crystal X-ray Diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides detailed information about the atomic arrangement within a crystal, including bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of a this compound salt (e.g., Na₂HPO₄·2H₂O or CaHPO₄·2H₂O) of suitable size and quality (typically >0.1 mm in all dimensions) are grown from a supersaturated solution.[5]

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a unique diffraction pattern. This pattern is recorded by a detector as the crystal is rotated.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[5]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local atomic structure of a specific element in a sample, including in non-crystalline materials and solutions.

Methodology:

-

Sample Preparation: For aqueous solutions, a solution of a this compound salt is prepared at a known concentration. For solid samples, the material is finely ground and pressed into a pellet.

-

Data Acquisition: The sample is placed in the path of a tunable X-ray beam from a synchrotron source. The X-ray absorption of the sample is measured as the energy of the X-rays is scanned across the phosphorus K-edge (the binding energy of the phosphorus 1s electrons).[3]

-

Data Analysis: The EXAFS signal, which is the oscillatory part of the absorption spectrum above the absorption edge, is extracted. This signal is then Fourier transformed to produce a radial distribution function, which shows the distances to neighboring atoms from the central phosphorus atom. By fitting the EXAFS data to theoretical models, the coordination number and precise bond distances can be determined.[3]

Role of this compound in Cellular Signaling

Extracellular phosphate, including the this compound ion, is not merely a metabolite but also a critical signaling molecule that can regulate various cellular processes. One of the key pathways activated by elevated extracellular phosphate is the Ras-Raf-MEK-ERK signaling cascade. This pathway is centrally involved in cell proliferation, differentiation, and survival.

dot

References

- 1. Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering | SLU publication database (SLUpub) [publications.slu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Solubility of Calcium Hydrogen Phosphate in Water: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Physicochemical Properties, Experimental Determination, and Biological Relevance

Calcium hydrogen phosphate (B84403) (CaHPO₄), also known as dicalcium phosphate, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and biomaterials.[1][2][3] Its limited solubility in water is a critical characteristic that governs its behavior in both in vitro and in vivo systems.[4] This technical guide provides a comprehensive overview of the solubility of calcium hydrogen phosphate, detailing its physicochemical properties, experimental methodologies for solubility determination, and its role in biological and pharmaceutical contexts.

Physicochemical Properties and Solubility Profile

Calcium this compound exists in two primary forms: the dihydrate (CaHPO₄·2H₂O), also known as brushite, and the anhydrous form (CaHPO₄), or monetite.[4][5] Both forms are sparingly soluble in water, a property attributed to the strong electrostatic forces within their ionic crystal lattices.[4] The dissolution of these compounds in water is an equilibrium process, and their solubility is influenced by several factors, including temperature, pH, and the presence of other ions.[4]

Influence of Temperature

The solubility of calcium this compound generally increases with temperature.[4] However, dicalcium phosphate dihydrate (DCPD) exhibits a negative thermal coefficient of solubility, meaning its solubility decreases as temperature increases.[6]

Table 1: Solubility of Calcium this compound Dihydrate (CaHPO₄·2H₂O) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Solubility Product (Ksp) | Reference |

| 5 | - | - | [6] |

| 15 | - | - | [6] |

| 25 | 0.02 | 2.49 x 10⁻⁷ | [7][8][9] |

| 37 | - | 2.19 x 10⁻⁷ | [10] |

| 38 | 0.0316 | - | [11] |

| 90 | - | - | [12] |

| 100 | 0.075 | - | [11] |

Note: The solubility product (Ksp) is a measure of the equilibrium between a solid and its constituent ions in a solution. A smaller Ksp value indicates lower solubility.

Influence of pH

The solubility of calcium this compound is significantly dependent on pH. In acidic conditions, its solubility increases.[4][5] This is because the this compound ion (HPO₄²⁻) can be protonated to form dithis compound (H₂PO₄⁻), shifting the dissolution equilibrium towards the dissolved state. This property is particularly relevant in biological systems, where pH gradients can influence the dissolution and precipitation of calcium phosphate salts.[5] For instance, the acidic environment of a dental caries site can lead to the dissolution of tooth enamel, which is primarily composed of hydroxyapatite, a less soluble calcium phosphate.[13]

Common Ion Effect

The presence of common ions, such as calcium (Ca²⁺) or phosphate (PO₄³⁻) from other sources, can decrease the solubility of calcium this compound due to the common ion effect, which shifts the dissolution equilibrium towards the solid, undissolved state.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like calcium this compound is crucial for research and development. Several experimental methods can be employed, each with its own advantages and considerations.

Shake-Flask Method (Equilibrium Solubility)

This traditional and widely used method determines the thermodynamic or equilibrium solubility of a compound.[14][15]

Protocol:

-

Preparation: Add an excess amount of calcium this compound powder to a known volume of purified water or a specific buffer solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution. The presence of undissolved material at the end of the equilibration period is necessary to confirm saturation.[14]

-

Phase Separation: Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Analysis: Analyze the concentration of the dissolved calcium and/or phosphate ions in the clear supernatant or filtrate using a validated analytical method.

-

Calculation: Calculate the solubility from the measured ion concentrations.

Conductometric Method

This method is suitable for sparingly soluble salts that do not undergo significant hydrolysis and is based on measuring the electrical conductivity of a saturated solution.[16]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of calcium this compound in deionized water as described in the shake-flask method.

-

Conductivity Measurement: Measure the conductivity of the saturated solution using a calibrated conductivity meter. It is important to also measure the conductivity of the deionized water used and subtract it from the solution's conductivity to account for the solvent's contribution.[17]

-

Calculation of Molar Conductivity: The molar conductivity at infinite dilution (Λ₀) is determined from the sum of the molar ionic conductivities of the constituent ions (Ca²⁺ and HPO₄²⁻).

-

Solubility Calculation: The concentration (solubility) of the salt can be calculated using the formula: C = (1000 * κ) / Λ₀, where κ is the specific conductivity of the solution. The solubility product (Ksp) can then be calculated from the solubility.[17]

Analytical Methods for Ion Concentration Determination

The accurate determination of calcium and phosphate concentrations in the saturated solution is crucial for all solubility measurement protocols.

Table 2: Analytical Methods for Calcium and Phosphate Quantification

| Ion | Method | Principle |

| Calcium (Ca²⁺) | Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive technique that measures the mass-to-charge ratio of ions. | |

| Titration (e.g., with EDTA) | A complexometric titration where a chelating agent (EDTA) forms a stable complex with calcium ions.[18] | |

| Colorimetry | A colored complex is formed with a specific reagent (e.g., o-cresolphthalein (B1221799) complexone) and the absorbance is measured.[19][20] | |

| Phosphate (HPO₄²⁻) | Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.[21] |

| Colorimetry (e.g., Molybdenum Blue Method) | Phosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is then reduced to form a blue-colored compound whose absorbance is measured.[20] |

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in the study of calcium this compound solubility.

Caption: Factors influencing the solubility equilibrium of calcium this compound.

Caption: General workflow for experimental solubility determination.

Relevance in Biological Systems and Drug Development

The solubility of calcium this compound is of paramount importance in various biological and pharmaceutical applications.

Biological Significance

Calcium phosphates are the primary mineral components of bones and teeth.[5][22] The controlled dissolution and precipitation of these minerals are essential for bone remodeling and maintaining dental health.[1] Dicalcium phosphate dihydrate has been identified as a component of dental calculi and has been suggested to play a role as a nucleating agent in the calcification of tissues.[10] The pH-dependent solubility of calcium phosphates is a key factor in dental caries, where acidic conditions created by bacteria lead to the demineralization of tooth enamel.[13]

Pharmaceutical Applications

In the pharmaceutical industry, calcium this compound is widely used as an excipient in solid dosage forms, such as tablets and capsules.[23] Its low solubility makes it suitable as a filler and binder, and it can also influence the release profile of the active pharmaceutical ingredient (API).[23] In the context of drug delivery, calcium phosphate nanoparticles are being explored as carriers for therapeutic agents due to their biocompatibility and biodegradability.[24] The pH-sensitive solubility of these nanoparticles can be exploited for targeted drug release in acidic tumor microenvironments or within specific cellular compartments.

Caption: Biological and pharmaceutical relevance of calcium this compound solubility.

Conclusion

The solubility of calcium this compound is a multifaceted property that is crucial for understanding its behavior in a wide range of scientific and industrial applications. This technical guide has provided a detailed overview of its solubility profile, the experimental methods for its determination, and its significance in biological and pharmaceutical contexts. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the effective utilization of this important compound.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. ruipugroup.com [ruipugroup.com]

- 3. nbinno.com [nbinno.com]

- 4. ruipugroup.com [ruipugroup.com]

- 5. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of CaHPO4 � 2H2O in the system Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37.5 �C : Gregory, Thomas M. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. Solubility of CaHPO4 · 2H2O in the Quaternary System Ca(OH)2 - H3PO4 - NaCl - H2O at 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. chembk.com [chembk.com]

- 10. Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium this compound | CaHO4P | CID 24441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. bmglabtech.com [bmglabtech.com]

- 16. scribd.com [scribd.com]

- 17. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 18. Method of Analysis for Dibasic Calcium Phosphate Dihydrate | Pharmaguideline [pharmaguideline.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Colorimetric analysis - Wikipedia [en.wikipedia.org]

- 21. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Calcium this compound: Significance and symbolism [wisdomlib.org]

- 24. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Modeling of Hydrogen Phosphate Interactions

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic phosphate (B84403) (Pi), existing predominantly as dihydrogen phosphate (H₂PO₄⁻) and this compound (HPO₄²⁻) under physiological conditions, is fundamental to a myriad of biological processes. Its roles span from being a structural component of nucleic acids and lipids to a key player in cellular energy metabolism (ATP) and signal transduction. The highly charged and polar nature of the phosphate group makes its interactions complex and crucial for molecular recognition, enzyme catalysis, and protein-ligand binding. Understanding these interactions at an atomic level is paramount for drug design and development, particularly for targeting kinases, phosphatases, and ATP-binding proteins. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model this compound interactions, details experimental techniques for model validation, and presents key quantitative data and biological pathways.

Core Theoretical Modeling Approaches

The accurate theoretical modeling of this compound interactions requires a multi-scale approach, leveraging the strengths of different computational methods to balance accuracy and computational cost.

Quantum Mechanics (QM)

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide the most accurate description of the electronic structure of phosphate-containing systems.[1][2][3][4] These methods are essential for:

-

Parameterization of Force Fields: QM calculations on small model compounds (e.g., dimethyl phosphate) are used to derive the partial charges, bond lengths, angles, and dihedral parameters required for classical force fields.[5]

-

Investigating Reaction Mechanisms: QM can elucidate the details of bond-making and bond-breaking events, such as phosphoryl transfer reactions in enzymes.

-

High-Accuracy Energetics: Used to calculate precise interaction energies, geometries, and vibrational frequencies of phosphate complexes.[3][4] For example, DFT calculations combined with electron affinity time-dependent analysis have been used to reveal the formation of stable, cyclic phosphate-phosphate hydrogen bond dimers in concentrated phosphoric acid solutions.[1]

Commonly used DFT functionals for phosphate systems include B3LYP and PBE, often paired with basis sets like 6-31G or cc-pVTZ to achieve a good balance of accuracy and efficiency.[2][3][6]

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For larger systems like protein-ligand complexes or lipid bilayers, QM methods are computationally prohibitive. Molecular Mechanics, which treats atoms as classical particles, is used instead. Molecular Dynamics (MD) simulations employ MM force fields to simulate the time-dependent behavior of molecular systems, providing insights into:

-

Solvation Structure: MD simulations can reveal the detailed structure of water molecules hydrating phosphate ions, showing that the first hydration shell of a PO₄³⁻ anion consists of approximately 13 water molecules.[7][8]

-

Conformational Dynamics: Understanding how phosphate-containing molecules, such as phosphorylated amino acids or nucleotides, change their conformation over time.

-

Binding Free Energies: Calculating the thermodynamics of a ligand binding to a phosphate recognition site.[9]

The accuracy of MD simulations is critically dependent on the quality of the underlying force field .

Force Fields for Phosphate Interactions

A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a system. Several widely used biomolecular force fields have been specifically parameterized to handle the complexities of phosphate groups.

-

Classical Additive Force Fields (CHARMM, AMBER): These are the most common force fields, treating atomic charges as fixed. They have been extended to model phosphate and sulfate (B86663) groups linked to carbohydrates and other biomolecules.[10][11] However, they can sometimes overestimate interactions, such as the binding of Mg²⁺ to phosphate.[9]

-

Polarizable Force Fields (AMOEBA, Drude): Phosphate groups are highly polarizable, meaning their electron distribution can be distorted by the local electric field. Polarizable force fields account for this by allowing charges to fluctuate, offering a more physically realistic model.[5][9] The AMOEBA and Drude force fields have been specifically developed for phosphates and show excellent agreement with experimental data for ion binding and conformational energies.[5][9]

-

Reactive Force Fields (ReaxFF): For studying chemical reactions like bond formation and dissociation in phosphate-based materials (e.g., bioactive glasses), a reactive force field like ReaxFF is necessary.[12]

The development of these force fields is a hierarchical process, starting with QM data on small model compounds and validating against experimental data for larger systems.[5][10]

Computational Workflow for Modeling Phosphate Interactions

The process of theoretically modeling a system involving this compound interactions typically follows a structured workflow. This involves defining the problem, preparing the system, running simulations, and analyzing the results, often in an iterative loop with experimental validation.

Experimental Protocols for Model Validation

Theoretical models must be rigorously validated against experimental data. The following techniques are crucial for characterizing this compound interactions and providing benchmarks for computational models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[13][14]

Detailed Experimental Protocol (General):

-

Sample Preparation:

-

Prepare the macromolecule (e.g., protein) and the ligand (e.g., a phosphate-containing compound) in identical, degassed buffer solutions to minimize heats of dilution.[15] A common buffer is 20 mM sodium phosphate, pH 7.5.[14]

-

Accurately determine the concentrations of both macromolecule and ligand. Typical starting concentrations are 5-50 µM for the sample in the cell and 50-500 µM for the ligand in the syringe.[15]

-

Centrifuge or filter samples to remove any aggregates.[15]

-

-

Instrument Setup:

-

The instrument consists of a reference cell and a sample cell.[13] The reference cell is filled with the buffer. The sample cell (approx. 200-300 µL) is loaded with the macromolecule solution.[15]

-

The injection syringe (approx. 40-100 µL) is loaded with the ligand solution.[15]

-

Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, precisely controlled injections (e.g., 2-10 µL each) of the ligand into the sample cell.[14]

-

Allow sufficient time between injections for the reaction to reach equilibrium and the thermal power to return to the baseline.

-

-

Data Analysis:

-

The raw data consists of heat pulses for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, two-site) to extract the thermodynamic parameters (Kₐ, n, ΔH).[14] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and characterizing hydrogen bonds at an atomic level in solution.[16]

Detailed Experimental Protocol (For H-Bond Detection):

-

Sample Preparation:

-

Prepare a concentrated sample (e.g., 0.4 mM) of the ¹⁵N-labeled protein and unlabeled DNA (or other phosphate-containing ligand) in a suitable NMR buffer (e.g., in D₂O).[17][18]

-

The pH of the solution is critical, as the exchange rate of hydroxyl or amine protons with water is pH-dependent. Experiments are often conducted at low temperatures (e.g., 15°C) to slow this exchange.[16]

-

-

Spectra Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

A 1D ¹H spectrum can reveal downfield-shifted signals (e.g., >9 ppm) characteristic of protons involved in strong hydrogen bonds.[16]

-

2D heteronuclear correlation experiments like ¹H-¹⁵N HSQC are used to assign signals to specific residues in the protein.[17]

-

-

Detecting Scalar Couplings Across H-Bonds:

-

To unequivocally prove the existence of a hydrogen bond between a protein residue (e.g., Histidine N-H) and a DNA phosphate group, specialized long-range correlation experiments are used.

-

A long-range ¹H-³¹P HMQC experiment can detect scalar couplings (denoted as h2JHP) between the proton of the H-bond donor and the phosphorus atom of the phosphate acceptor.[16] The observation of such a cross-peak is direct evidence of the hydrogen bond.

-

-

Data Analysis:

-

Process the NMR spectra to assign chemical shifts to the involved nuclei (¹H, ¹⁵N, ³¹P).

-

The presence and magnitude of the scalar coupling constants provide quantitative information about the strength and geometry of the hydrogen bond.

-

X-ray Crystallography

X-ray crystallography provides high-resolution, static 3D structures of molecules, including protein-phosphate complexes. It is the gold standard for determining the precise geometry of interactions, including bond lengths and angles of hydrogen bonds.[19][20]

Detailed Experimental Protocol (General):

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the protein-ligand complex.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) to find conditions that yield well-ordered crystals. This is often done using high-throughput robotic screening.

-

-

Data Collection:

-

Mount a single crystal and cool it in a cryo-stream (typically liquid nitrogen) to prevent radiation damage.

-

Expose the crystal to a high-intensity X-ray beam, often at a synchrotron source.

-

Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.[21]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" using methods like molecular replacement (if a homologous structure is known) or experimental phasing.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data, adjusting atomic coordinates and thermal parameters to improve the fit. This iterative process yields the final high-resolution structure.

-

-

Analysis:

-

Analyze the final structure to identify all interactions between the protein and the this compound group, measuring distances and angles to characterize hydrogen bonds, salt bridges, and other contacts.[20]

-

Quantitative Data on this compound Interactions

The following tables summarize key quantitative parameters obtained from both experimental and computational studies of phosphate interactions.

Table 1: Thermodynamic Parameters of Phosphate Binding

This table presents data from studies investigating the binding of various receptors to phosphate ions, highlighting the contributions of enthalpy and entropy to the binding free energy.

| Interacting System | Method | Temperature (°C) | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Guanidinium Receptor (U-Guan+) + Phosphate | IR | 5.5 | > 1000 | > -3.7 | Favorable | Hindrance | [Hydrogen Bonding Versus Electrostatics][22] |

| Ammonium Receptor (U-Ammo+) + Phosphate | IR | 5.5 | ~200 | ~ -2.9 | Favorable | Hindrance | [Hydrogen Bonding Versus Electrostatics][22] |

| Hsp70 Nucleotide-Binding Domain + ADP + Pi | ITC | - | - | - | - | - | [ITC for Protein-Phosphate Binding][23] |

| Mg²⁺ + H₂PO₄⁻ | MD (Polarizable FF) | - | - | -1.9 ± 0.2 | - | - | [Drude Polarizable Force Field][9] |

| Mg²⁺ + HPO₄²⁻ | MD (Polarizable FF) | - | - | -4.0 ± 0.3 | - | - | [Drude Polarizable Force Field][9] |

Data interpreted from source material. Enthalpy was identified as the main driving force for U-Guan+ and U-Ammo+ binding.[22]

Table 2: Structural Parameters from Molecular Dynamics Simulations

This table summarizes key structural features of hydrated phosphate ions as determined by MD simulations.

| Parameter | PO₄³⁻ in Water (QMCF MD) | H₂PO₄⁻ / HPO₄²⁻ on Kaolinite (MD) | Reference |

| First Hydration Shell Molecules | 13 | ~20 (ion-water shell) | [Structure and dynamics of phosphate ion][7], [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |

| H-bonds per Phosphate Oxygen | ~3 | - | [Structure and dynamics of phosphate ion][7] |

| Ion-Water H-bond Lifetime (ps) | - | 1.19 | [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |

| First Solvation Shell Distance (Å) | - | up to 5.5 | [Ab Initio Molecular Dynamics Simulation of the Phosphate Ion][8] |

This compound in Biological Signaling

Inorganic phosphate is not merely a metabolite but also a critical signaling molecule that can directly activate intracellular signaling cascades, altering gene expression and cellular function.[24][25]

Extracellular Phosphate and the MAPK/ERK Pathway

Elevated extracellular phosphate levels can trigger cell signaling. One of the key pathways activated is the Raf/MEK/ERK pathway. This is crucial in various cell types, including chondrogenic and osteoblastic cells, and plays a role in processes like vascular calcification in patients with chronic kidney disease.[25]

Hormonal Regulation of Phosphate Transport

In renal proximal tubules, phosphate reabsorption is tightly regulated by hormones like Parathyroid Hormone (PTH) and dopamine (B1211576). Both hormones inhibit the activity of sodium-phosphate cotransporters (like Npt2a) to increase phosphate excretion, but they utilize distinct signaling pathways to achieve this.[26]

Conclusion and Future Directions

The theoretical modeling of this compound interactions is a mature and dynamic field, providing invaluable insights that complement experimental studies. The continued development of more accurate polarizable and reactive force fields, combined with the increasing power of high-performance computing, will enable simulations of greater complexity and longer timescales. These advancements will deepen our understanding of phosphorylation-dependent signaling, enzymatic catalysis, and biomineralization. For drug development professionals, these computational tools are becoming indispensable for the rational design of inhibitors and modulators that target phosphate-binding sites with high affinity and specificity. The synergy between advanced theoretical modeling and rigorous experimental validation will continue to drive innovation in both fundamental science and pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. Complexes of hydrogen peroxide and DNA phosphate group in quantum chemical calculations | Biophysical Bulletin [periodicals.karazin.ua]

- 4. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CHARMM Additive All-Atom Force Field for Phosphate and Sulfate Linked to Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Force fields for simulating the interaction of surfaces with biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Scalar Couplings Across Intermolecular Hydrogen Bonds Between Zinc-Finger Histidine Side Chains And DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijcmas.com [ijcmas.com]

- 22. Hydrogen Bonding Versus Electrostatic Driving Forces of Phosphate Binding at the Air - Water Interface [kb.osu.edu]

- 23. researchgate.net [researchgate.net]

- 24. This compound selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signaling pathways utilized by PTH and dopamine to inhibit phosphate transport in mouse renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Hydrogen Phosphate Buffer Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen phosphate (B84403) buffer is a commonly used buffer system in biological and chemical research due to its buffering capacity within the physiological pH range. Phosphoric acid is a triprotic acid, meaning it can donate three protons, with three corresponding dissociation constants (pKa values): pKa1 = 2.14, pKa2 = 7.20, and pKa3 = 12.37.[1][2][3][4] The buffering range for a phosphate buffer is most effective around its second pKa value (pKa2 = 7.20), making it suitable for applications requiring a stable pH between 6.2 and 8.2.[5] This application note provides a detailed protocol for the preparation of a hydrogen phosphate buffer solution, including the theoretical principles, necessary calculations, and a step-by-step guide.

Principle

The preparation of a this compound buffer involves the use of a weak acid (dithis compound, H₂PO₄⁻) and its conjugate base (this compound, HPO₄²⁻). The equilibrium between these two species allows the buffer to resist changes in pH upon the addition of small amounts of acid or base. The Henderson-Hasselbalch equation is fundamental to calculating the required ratio of the conjugate base to the weak acid to achieve a desired pH.[6][7][8][9][10]

Henderson-Hasselbalch Equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the desired buffer pH

-

pKa is the negative logarithm of the acid dissociation constant (for the H₂PO₄⁻/HPO₄²⁻ pair, pKa is approximately 7.20)[1][2][3][4]

-

[A⁻] is the molar concentration of the conjugate base (e.g., Na₂HPO₄)

-

[HA] is the molar concentration of the weak acid (e.g., NaH₂PO₄)

Data Presentation

Table 1: pKa Values of Phosphoric Acid

| pKa | Value | Equilibrium Species |

| pKa₁ | 2.14 | H₃PO₄ / H₂PO₄⁻ |

| pKa₂ | 7.20 | H₂PO₄⁻ / HPO₄²⁻ |

| pKa₃ | 12.37 | HPO₄²⁻ / PO₄³⁻ |

Table 2: Reagents for 0.1 M this compound Buffer (pH 7.4)

| Reagent | Molecular Weight ( g/mol ) | Mass for 1 L solution (g) |

| Sodium Phosphate Monobasic (NaH₂PO₄) | 119.98 | 2.28 |

| Sodium Phosphate Dibasic (Na₂HPO₄) | 141.96 | 11.50 |

Note: The exact masses may vary slightly depending on the desired final pH and the specific form of the phosphate salts used (e.g., anhydrous vs. hydrated).

Experimental Protocols

Materials and Reagents

-

Sodium Phosphate Monobasic (NaH₂PO₄) or Potassium Dithis compound (KH₂PO₄)[11][12][13]

-

Sodium Phosphate Dibasic (Na₂HPO₄) or Dipotassium this compound (K₂HPO₄)[11][12][13]

-

Distilled or deionized water[11]

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment[11][14][15]

-

pH meter[11]

-

Magnetic stirrer and stir bar[11]

-

Volumetric flasks and graduated cylinders

-

Beakers

Protocol for Preparing 1 L of 0.1 M this compound Buffer (pH 7.4)

This protocol describes the preparation by mixing stock solutions of the acidic and basic components.

1. Preparation of Stock Solutions (0.1 M):

- 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) solution (Weak Acid): Dissolve 12.0 g of anhydrous NaH₂PO₄ in 800 mL of distilled water. Once dissolved, bring the final volume to 1 L in a volumetric flask.

- 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution (Conjugate Base): Dissolve 14.2 g of anhydrous Na₂HPO₄ in 800 mL of distilled water. Once dissolved, bring the final volume to 1 L in a volumetric flask.

2. Calculation of Required Volumes:

- Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base to the weak acid.

- 7.4 = 7.20 + log ( [Na₂HPO₄] / [NaH₂PO₄] )

- 0.2 = log ( [Na₂HPO₄] / [NaH₂PO₄] )

- 10^0.2 = [Na₂HPO₄] / [NaH₂PO₄]

- 1.58 = [Na₂HPO₄] / [NaH₂PO₄]

- For a 1 L buffer solution, the sum of the volumes of the two stock solutions will be 1000 mL. Let V_base be the volume of the Na₂HPO₄ solution and V_acid be the volume of the NaH₂PO₄ solution.

- V_base / V_acid = 1.58

- V_base + V_acid = 1000 mL

- Solving these simultaneous equations gives:

- V_base ≈ 612 mL

- V_acid ≈ 388 mL

3. Mixing the Buffer Solution:

- In a beaker, combine approximately 612 mL of the 0.1 M Na₂HPO₄ solution and 388 mL of the 0.1 M NaH₂PO₄ solution.

4. pH Adjustment:

- Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

- While stirring, monitor the pH.

- If the pH is too low, add 0.1 M NaOH dropwise until the desired pH of 7.4 is reached.[11][14]

- If the pH is too high, add 0.1 M HCl dropwise until the desired pH of 7.4 is reached.[14]

5. Final Volume Adjustment:

- Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

6. Storage:

- Store the buffer solution in a tightly sealed container at room temperature or 4°C.

Mandatory Visualization

References

- 1. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Phosphoric Acid [commonorganicchemistry.com]

- 3. global.oup.com [global.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. welch-us.com [welch-us.com]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. Khan Academy [khanacademy.org]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Preparation of ph buffer solutions [delloyd.50megs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Hydrogen Phosphate in Protein Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein purification, maintaining a stable pH is paramount to preserving protein structure and function. Hydrogen phosphate (B84403), as a key component of phosphate buffer systems, is a ubiquitous and versatile tool in the biochemist's arsenal. Its effectiveness in maintaining a physiological pH range makes it an ideal buffer for a wide variety of protein purification techniques, including affinity and ion-exchange chromatography. This document provides detailed application notes and protocols for the use of hydrogen phosphate buffers in protein purification, complete with quantitative data, experimental methodologies, and visual workflows to guide researchers in optimizing their purification strategies.

The Role of this compound in Protein Purification Buffers

Sodium phosphate buffers are widely used in protein purification for several key reasons.[1] They are effective at maintaining a stable pH and are compatible with many biological molecules.[1] The buffer system consists of a mixture of monobasic (dithis compound, H₂PO₄⁻) and dibasic (this compound, HPO₄²⁻) phosphate salts. The equilibrium between these two species allows for robust buffering capacity, typically within the physiological pH range of 6.2 to 8.2.[2] This is critical for maintaining the native conformation and activity of the target protein throughout the purification process.[3]

Phosphate buffers are integral to various stages of protein purification, including:

-

Equilibration: Preparing the chromatography column with a buffer that matches the binding conditions for the target protein.

-

Washing: Removing non-specifically bound proteins and other contaminants from the column.

-

Elution: Releasing the target protein from the chromatography matrix.

Quantitative Data on Buffer Performance

The choice of buffer and its specific parameters can significantly impact the purity and yield of the target protein. The following tables summarize quantitative data from various studies, highlighting the effects of buffer composition on protein purification outcomes.

Table 1: Effect of pH in Phosphate Buffer on Protein Recovery and Purity in Anion Exchange Chromatography

| pH of Sodium Phosphate Buffer | Target Protein Monomer Content (%) | dsDNA Clearance (%) | Target Protein Recovery (%) | Endotoxin Removal (%) |

| 6.5 | Lower | Higher | Higher | Higher |

| 7.0 | Intermediate | Intermediate | Intermediate | Intermediate |

| 7.5 | Higher | Lower | Lower | Lower |

This table illustrates that in anion exchange chromatography, a higher pH can lead to increased purity (higher monomer content) but may decrease the recovery of the target protein.[4] Endotoxin and dsDNA clearance are also influenced by the pH of the phosphate buffer.[4]

Table 2: Comparison of Buffer Systems in Protein Extraction from FFPE Tissues

| Buffer System | Number of Identified Proteins (Average) | Number of Identified Peptides (Average) |

| Zwittergent-based buffer | ~1800 | ~6000 |

| SDS-containing buffer | ~1700 | ~5500 |

| Urea-containing buffer | ~1200 | ~3500 |

This table demonstrates that for protein extraction from challenging samples like formalin-fixed paraffin-embedded (FFPE) tissues, the choice of buffer system significantly impacts the number of identified proteins and peptides.[5][6] While not a direct measure of purity in a chromatography step, it highlights the importance of buffer selection for overall proteomic success.

Experimental Protocols

Here, we provide detailed protocols for the preparation of phosphate buffers and their application in a common protein purification workflow: His-tagged protein purification via immobilized metal affinity chromatography (IMAC).

Preparation of Sodium Phosphate Buffers

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Sodium chloride (NaCl)

-

Imidazole

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Glassware (beakers, graduated cylinders)

Protocol for 1 M Sodium Phosphate Buffer Stock Solutions (pH 7.4):

-

Prepare 1 M NaH₂PO₄ solution: Dissolve 138 g of NaH₂PO₄·H₂O in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.

-

Prepare 1 M Na₂HPO₄ solution: Dissolve 142 g of Na₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.

-

Create 1 M Sodium Phosphate Buffer (pH 7.4): Mix 19 mL of the 1 M NaH₂PO₄ solution with 81 mL of the 1 M Na₂HPO₄ solution. Verify the pH using a calibrated pH meter and adjust as necessary with small additions of the stock solutions.

General Workflow for Buffer Preparation

Caption: Workflow for preparing phosphate buffers.

Protocol for His-Tagged Protein Purification using Phosphate Buffers

This protocol is a general guideline for the purification of a His-tagged protein under native conditions.[1][7]

Buffer Compositions:

-

Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.[7]

-

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.[7]

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[7]

Experimental Protocol:

-

Column Equilibration: Equilibrate the Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column. The flow rate should be slow to allow for efficient binding.

-

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions of a defined volume (e.g., 1 mL).

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the fractions containing the purified protein.

His-Tagged Protein Purification Workflow

Caption: A typical workflow for His-tagged protein purification.

Signaling Pathways and Phosphorylation

The "phosphate" in this compound is directly linked to one of the most crucial post-translational modifications: phosphorylation .[8] Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a key mechanism for regulating a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[9] Understanding the phosphorylation state of a target protein can be critical for its purification and functional analysis.

When purifying a phosphorylated protein (phosphoprotein), it is often necessary to enrich the sample for the phosphorylated species.[10] This can be achieved through techniques like Immobilized Metal Affinity Chromatography (IMAC), which can be adapted to specifically bind phosphorylated proteins.[10]

Simplified Signaling Cascade Leading to Protein Phosphorylation

Caption: A basic diagram of a signaling pathway involving protein phosphorylation.

Conclusion

This compound-based buffers are indispensable for a wide range of protein purification applications. Their robust buffering capacity in the physiological pH range ensures the stability and integrity of the target protein. By carefully selecting the buffer composition, including pH and the concentration of additives like NaCl and imidazole, researchers can significantly enhance the purity and yield of their protein of interest. The protocols and data presented in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research to optimize their protein purification workflows.

References

- 1. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. goldbio.com [goldbio.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]

- 6. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protenova.com [protenova.com]

- 8. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 9. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Phosphoprotein purification overview [takarabio.com]

Application Notes and Protocols: The Role of Hydrogen Phosphate in DNA Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrogen phosphate (B84403), primarily in the form of phosphate buffers, in various DNA extraction protocols. The information is intended to guide researchers in optimizing their nucleic acid isolation techniques for a range of sample types.

Introduction: The Multifaceted Role of Hydrogen Phosphate in DNA Extraction

This compound plays a critical role in numerous DNA extraction methodologies, primarily through its function as a buffering agent to maintain a stable pH environment essential for enzymatic reactions and DNA integrity.[1][2] Its applications extend to the efficient lysis of cells and the desorption of DNA from environmental matrices.

The phosphate groups in the DNA backbone are negatively charged, a property that is fundamental to many purification techniques.[3][4][5] Phosphate buffers are integral to lysis solutions, helping to disrupt cell membranes and release nucleic acids. In certain protocols, particularly for environmental samples like soil and sediment, saturated phosphate buffers are employed to displace extracellular DNA bound to mineral particles, thereby increasing the yield of recoverable genetic material.[6][7][8][9] However, in silica-based purification methods, high concentrations of phosphate ions can compete with the DNA's phosphate backbone for binding to the silica (B1680970) membrane, potentially reducing recovery efficiency.[10]

Key Applications and Chemical Principles

-

Buffering Agent in Lysis Solutions : Phosphate buffers are crucial for maintaining a constant pH during the initial stages of cell lysis, which is vital for the activity of enzymes like proteinase K and for preserving the structural integrity of the released DNA.[1][2]

-

DNA Desorption from Environmental Samples : In soil and sediment, extracellular DNA adheres to clay and other particles through ionic interactions. Saturated phosphate buffers effectively disrupt these interactions by providing a high concentration of phosphate ions that compete for the binding sites on the particles, thus releasing the DNA into the solution.[6][7][8][9]

-

Application in Calcified Tissue DNA Extraction : The principle of disrupting DNA's interaction with mineral matrices is also explored in the context of calcified tissues like bone and teeth. The primary mineral component is hydroxyapatite (B223615) [Ca10(PO4)6(OH)2]. Phosphate buffers have been investigated for their potential to interfere with the binding between DNA and hydroxyapatite, aiming to improve DNA recovery.[11]

Experimental Protocols

Protocol 1: DNA Extraction from Subsoils Using a Phosphate Lysis Buffer

This protocol is an efficient and reproducible method for extracting DNA from challenging subsoil samples, which are often characterized by high clay content that can inhibit DNA recovery.[6][8]

Quantitative Data Summary

| Parameter | Value/Component | Notes |

| Sample Size | 200 mg | Dried and finely ground subsoil. |

| Lysis Buffer | 1 M Phosphate Buffer, 0.5% SDS | - |

| Incubation | 65°C for 10 minutes | Followed by 1 minute of bead beating. |

| DNA Precipitation | Isopropanol (B130326) or PEG-NaCl | - |

| DNA Re-suspension | 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Incubate at 42°C for 2 hours to aid dissolution. |

Detailed Methodology

-